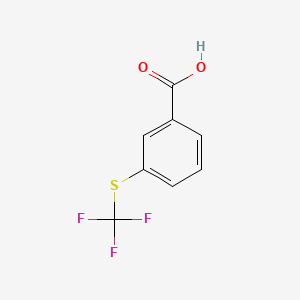

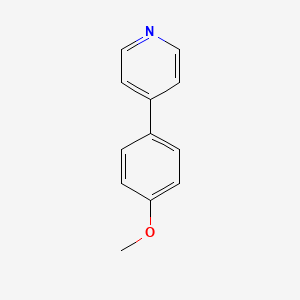

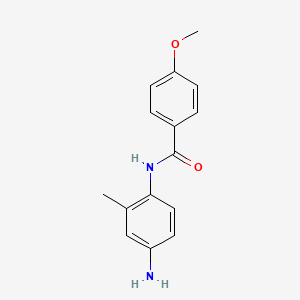

![molecular formula C9H7N3O4S B1348724 [(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid CAS No. 19951-24-7](/img/structure/B1348724.png)

[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid” is a compound that contains a benzimidazole scaffold . Benzimidazole is an important heterocyclic pharmacophore, which is regarded as a “privileged structure” in heterocyclic chemistry due to its association with a wide range of biological activities . This compound is a derivative of benzimidazole and has a molecular formula of C9H7N3O4S .

Molecular Structure Analysis

The molecular structure of “[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid” is characterized by a benzimidazole ring fused with a five-membered imidazole ring . The benzimidazole nucleus is an isostructural pharmacophore of naturally occurring active biomolecules . The structure–activity relationship (SAR) analyses of benzimidazoles highlight that the substituent’s tendency and position on the benzimidazole ring significantly contribute to the biological activity .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Benzimidazole derivatives, including the compound , have been found to exhibit potent antimicrobial activity . For instance, one study reported that a benzimidazole derivative exhibited potent in vitro antimicrobial activity with MIC of 15, 17, 19, 9, 11 and 15 μg/mL against E. coli, K. pneumoniae, S. aureus, S. epidermidis, C. albicans and A. niger, respectively .

Anticancer Activity

Benzimidazole derivatives have been found to have significant anticancer properties . They are being extensively explored as potential chemotherapeutic agents in diverse clinical conditions .

Antiviral Activity

Benzimidazole derivatives have been reported to have antiviral properties . For instance, a study reported that 1-isopropylsulfonyl-2-amine benzimidazoles emerged as a potent antiviral agent with an IC50 value of 0.7 μM during the identification of new classes of hepatitis B virus inhibitors .

Antiparasitic Activity

Benzimidazole derivatives have been found to have antiparasitic properties . They have been found to greatly benefit in the treatment of parasitic diseases .

Anti-Inflammatory Activity

Benzimidazole derivatives have been found to have anti-inflammatory properties . A novel series of N-(1H-benzimidazol-2-yl)-2-isatinylidene-hydrazine carboxamide derivatives was synthesized and evaluated for in vivo (rat paw oedema) for their anti-inflammatory activity using carrageenan-induced rat paw oedema model .

Antihypertensive Activity

Benzimidazole derivatives have been found to have antihypertensive properties . They have been used in the treatment of hypertension .

Direcciones Futuras

Benzimidazole derivatives have shown promising therapeutic potential and several are undergoing human trials . Future research could focus on overcoming challenges such as drug resistance, costly and tedious synthetic methods, and lack of structural information of receptors . Further studies could also explore the synthesis, characterization, and biological evaluation of “[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid” and its derivatives.

Mecanismo De Acción

Target of Action

It’s worth noting that benzimidazole compounds have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Benzimidazole compounds are known to interact with their targets in various ways, leading to a wide range of effects .

Biochemical Pathways

Benzimidazole compounds are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Benzimidazole compounds are known to have a wide range of effects due to their diverse biological activities .

Propiedades

IUPAC Name |

2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O4S/c13-8(14)4-17-9-10-6-2-1-5(12(15)16)3-7(6)11-9/h1-3H,4H2,(H,10,11)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMTHPGGRKWIUEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351377 |

Source

|

| Record name | SBB039278 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid | |

CAS RN |

19951-24-7 |

Source

|

| Record name | SBB039278 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

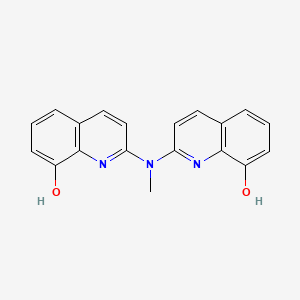

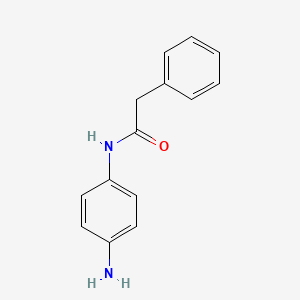

![(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B1348658.png)

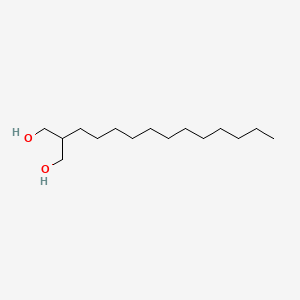

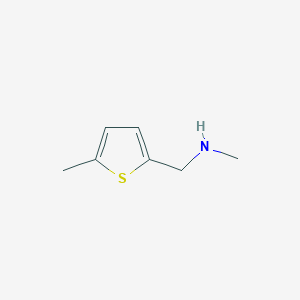

![2-[(2,2-Dimethylpropanoyl)amino]-5-methyl-3-thiophenecarboxylic acid](/img/structure/B1348675.png)

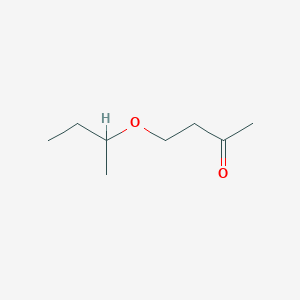

![4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B1348682.png)